Fmoc-O-trityl-L-homoserine
Description
Significance of Homoserine Derivatives in Peptide Chemistry
Homoserine, a non-proteinogenic amino acid, and its derivatives are valuable building blocks in the synthesis of peptides and proteins. cymitquimica.comtcichemicals.com The hydroxyl group in the side chain of homoserine presents a site for various chemical modifications, making it a versatile tool for chemists. cymitquimica.com One of the key applications of homoserine derivatives in peptide synthesis is their use as precursors for other amino acids. For instance, the side chain can be oxidized to generate aspartic acid residues within a peptide sequence. nih.gov This strategic conversion allows for the introduction of functionality that might be otherwise challenging to incorporate directly.
The presence of the hydroxyl group also allows for modifications such as glycosylation or the attachment of other moieties, which is crucial in the synthesis of complex glycopeptides and other modified peptides. nih.gov The ability to selectively protect this hydroxyl group, as seen in Fmoc-O-trityl-L-homoserine, is therefore of paramount importance for controlling the reaction pathways during peptide elongation. iris-biotech.de
Historical Context of Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
The development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field of peptide chemistry and earned him the Nobel Prize. peptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org This methodology simplifies the purification process, as excess reagents and byproducts can be washed away after each step. wikipedia.org
The evolution of SPPS is intrinsically linked to the development of effective protecting group strategies. beilstein-journals.org The initial approach, known as the Boc/Bzl strategy, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for side-chain protection. peptide.combeilstein-journals.orgnih.gov While successful, this method required the use of harsh acids like hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin, which could degrade sensitive peptides. nih.govnih.gov
A significant advancement came with the introduction of the Fmoc group by Carpino and Han in 1970. peptide.comnih.gov In the late 1970s, the Fmoc group was adapted for solid-phase synthesis, leading to the development of the Fmoc/tBu strategy. peptide.comnih.gov This approach offered a milder alternative, using a base for Nα-deprotection and a moderate acid (TFA) for side-chain deprotection and final cleavage. nih.gov This strategy proved to be more compatible with the synthesis of modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh conditions of the Boc/Bzl method. nih.gov The concept of "orthogonality," where protecting groups are removed by completely different chemical mechanisms, was further refined, allowing for even greater synthetic flexibility. researchgate.netpeptide.com The use of extremely acid-labile groups like Trityl for side-chain protection, in conjunction with the base-labile Fmoc group, represents a highly orthogonal system that provides chemists with precise control over the synthetic process. researchgate.netru.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Advanced Chemical Transformations
Stereoselective Synthesis of Fmoc-O-trityl-L-homoserinecpcscientific.com
The synthesis of Fmoc-O-trityl-L-homoserine is designed to maintain the stereochemical integrity of the L-homoserine backbone, which is crucial for the biological activity of the final peptide. The common strategy begins with the optically pure L-homoserine. The process involves a two-step protection sequence.
First, the side-chain hydroxyl group of L-homoserine is protected with a trityl (Trt) group. This is typically achieved by reacting L-homoserine with trityl chloride in the presence of a base. The bulky nature of the trityl group offers robust protection during subsequent synthesis steps.
Following the O-tritylation, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is generally accomplished using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions. creative-peptides.com This sequence ensures that the final product, N-α-Fmoc-O-trityl-L-homoserine, is obtained with its L-configuration preserved, making it ready for use in solid-phase peptide synthesis (SPPS). iris-biotech.dethieme-connect.com A similar synthetic route has been documented for the synthesis of Fmoc-Hse[PO(OPh)2]-OH, which starts with Fmoc-Asp-OtBu and involves reduction to form Fmoc-Hse-OtBu. thieme-connect.de
Protecting Group Strategies and Orthogonality in Synthesis
The utility of this compound in SPPS is defined by the orthogonal nature of its protecting groups. biosynth.com The base-labile Fmoc group on the α-amine and the acid-labile trityl group on the side-chain hydroxyl allow for selective deprotection, a cornerstone of modern peptide synthesis. iris-biotech.de
Fmoc Group Deprotection Mechanisms and Kineticsiris-biotech.desigmaaldrich-jp.comuci.edusigmaaldrich.com
The removal of the Fmoc group is a critical step, repeated at each cycle of peptide chain elongation. uci.edu The process proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A secondary amine, most commonly piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine. nih.gov
While a 20% piperidine solution in a polar solvent like dimethylformamide (DMF) is standard, research has explored faster and safer alternatives. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a nucleophilic scavenger like piperazine (B1678402) has been shown to significantly accelerate deprotection. peptide.comrsc.orglookchem.comrsc.org The non-nucleophilic DBU acts as the primary base for the elimination, while piperazine traps the resulting DBF. rsc.orglookchem.com
Table 1: Comparison of Half-life (t½) for Fmoc Deprotection with Different Reagents
| Deprotection Reagent | Solvent | Half-life (t½) in seconds |
|---|---|---|
| 20% Piperidine | DMF | 7 |
| 5% Piperazine + 0.5% DBU | DMF | 12 |
| 5% Piperazine + 1% DBU | DMF | 7 |
| 5% Piperazine + 2% DBU | DMF | 4 |
This data is compiled from kinetic studies on resin-bound Fmoc-Val. rsc.orglookchem.com
The findings indicate that a 5% piperazine solution supplemented with 2% DBU can achieve complete Fmoc removal in under a minute, surpassing the speed of 20% piperidine. rsc.orglookchem.comrsc.org
Comparison of Fmoc/Trt vs. Fmoc/tBu Strategies in SPPSiris-biotech.denjtech.edu.cn
In Fmoc-based SPPS, side chains are most commonly protected with tBu-based groups, creating the well-established Fmoc/tBu strategy. iris-biotech.deiris-biotech.de However, the Fmoc/Trt strategy offers distinct advantages in specific contexts. cblpatras.gr
Solubility and Aggregation: Trityl-protected amino acids, including Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH, often exhibit enhanced solubility in standard SPPS solvents compared to their tBu-protected or unprotected counterparts. peptide.com This can be particularly beneficial in preventing aggregation during the synthesis of long or hydrophobic peptide sequences. For instance, in the synthesis of a poly-serine peptide, the use of Trt side-chain protection was found to facilitate Fmoc group removal where the tBu-protected equivalent proved difficult. cblpatras.gr
Orthogonality and Side-Chain Modification: The primary advantage of the Trt group is its hyper-lability to acid compared to the tBu group. While both are removed during the final cleavage with high concentrations of TFA (e.g., 95%), the Trt group can be selectively cleaved on-resin with dilute (1%) TFA. iris-biotech.de This provides a truly orthogonal system, allowing for specific side-chain manipulations in the presence of tBu-protected residues. cblpatras.gr
Purity of Final Product: The milder acidolysis conditions required for Trt group removal can lead to purer crude peptides, especially when synthesizing peptides containing sensitive amino acids like Met, Trp, or Lys. cblpatras.gr
Optimization of Coupling Reactions in the Presence of Fmoc-O-trityl-L-homoserinepeptide.com
The efficiency of peptide bond formation is paramount to the success of SPPS. nih.gov The bulky nature of the O-trityl group in this compound can present a steric hindrance, potentially slowing down the coupling reaction. Therefore, the selection of an appropriate coupling reagent and optimized conditions are crucial for achieving high yields.
Reagent Selection for Efficient Peptide Bond Formationpeptide.comsioc-journal.cn
For sterically hindered amino acids, standard carbodiimide (B86325) reagents may not be sufficient. More potent in-situ activating reagents, particularly aminium/uronium or phosphonium (B103445) salts, are preferred. nih.gov These reagents rapidly convert the protected amino acid into a highly reactive activated species, facilitating efficient coupling.
Table 2: Common Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Key Characteristics |
|---|---|---|
| HBTU | Aminium Salt | A widely used, effective reagent for routine and difficult couplings. thieme-connect.com |
| HATU | Aminium Salt | More reactive than HBTU due to the HOAt leaving group; excellent for hindered couplings. |
| PyBOP | Phosphonium Salt | Generates OBt active esters; does not cause guanidinylation side reactions. |
| COMU | Aminium Salt | Based on the OxymaPure® leaving group; reported to be more efficient than HATU. |
Research has shown that reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are effective for coupling Fmoc-Hse(Trt)-OH. nih.gov Similarly, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is a robust choice for promoting coupling of hindered residues, sometimes in combination with microwave irradiation to further enhance reaction rates and yields. sioc-journal.cnthieme-connect.com The selection of the optimal reagent depends on the specific sequence, but for a bulky residue like this compound, HATU or COMU would be considered prime candidates for ensuring efficient and complete peptide bond formation.
Minimization of Side Reactions and Racemization
The successful synthesis of peptides incorporating this compound relies on the careful control of reaction conditions to minimize the occurrence of side reactions and to preserve the stereochemical integrity of the chiral center. The bulky nature of the trityl protecting group and the reactivity of the homoserine backbone present unique challenges that must be addressed through strategic selection of reagents, solvents, and reaction protocols.
Common Side Reactions and Mitigation Strategies
During Fmoc-based solid-phase peptide synthesis (SPPS), several side reactions can compromise the purity and yield of the final peptide. While some reactions are sequence-dependent, others are general challenges in the methodology.
Diketopiperazine (DKP) Formation: This intramolecular cyclization is a significant issue at the dipeptide stage, leading to the cleavage of the peptide from the resin. iris-biotech.de It is particularly prevalent when the first two amino acids are being coupled. peptide.com The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit DKP formation due to the bulkiness of the linker. peptide.com Another effective strategy is the use of pre-formed dipeptide building blocks, which bypasses the vulnerable dipeptide-resin intermediate. iris-biotech.depeptide.com
Guanidinylation: The free N-terminal amine of the growing peptide chain can react with uronium or aminium-based coupling reagents (e.g., HATU, HBTU) to form an irreversible guanidine (B92328) cap. peptide.com This chain termination side reaction can be effectively suppressed by pre-activating the carboxylic acid of the incoming this compound with the coupling reagent before its addition to the resin-bound peptide. peptide.com
Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, which hinders reagent access and results in incomplete coupling and deprotection steps. peptide.com This is particularly common with hydrophobic sequences. Strategies to disrupt aggregation include using chaotropic salts, high-boiling point polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), elevated temperatures, or sonication. peptide.com
Control of Racemization
Preserving the chirality of L-homoserine during the activation and coupling steps is critical. Racemization, or epimerization, occurs via the formation of a symmetric enolate or oxazolone (B7731731) intermediate from the activated amino acid. The risk is highest for amino acids that are sterically hindered or have side chains that can promote the reaction. nih.gov
Several factors influence the rate of racemization:
Coupling Reagents: The choice of coupling reagent is paramount. While highly efficient, some uronium/aminium salts can promote racemization if extended pre-activation times are used with certain bases. nih.gov Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), when used in conjunction with racemization-suppressing additives, are often preferred for sensitive residues. iris-biotech.de
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial for minimizing racemization. peptide.com They react with the activated amino acid to form an active ester that is less prone to epimerization than the initial activated species. researchgate.net HOAt is often considered superior to HOBt in suppressing racemization. peptide.com
Base and Temperature: The choice of base and reaction temperature significantly impacts chiral integrity. Less hindered bases like collidine are sometimes used instead of more common bases like diisopropylethylamine (DIPEA) to reduce racemization, particularly for sensitive residues like cysteine. nih.gov Lowering the coupling temperature, for instance to 0°C, can also effectively limit the rate of racemization. nih.gov Microwave-assisted synthesis, which utilizes elevated temperatures, requires careful optimization of coupling times and temperatures to avoid epimerization. nih.govnih.gov
The following tables summarize key findings and recommendations for minimizing side reactions and racemization during the incorporation of this compound.
Table 1: Strategies to Minimize Common Side Reactions in SPPS
| Side Reaction | Primary Cause | Recommended Prevention Strategies | References |
|---|---|---|---|
| Diketopiperazine Formation | Intramolecular cyclization of dipeptide-resin | Use of 2-chlorotrityl chloride resin; coupling of pre-formed dipeptides. | iris-biotech.depeptide.com |
| Guanidinylation | Reaction of N-terminus with excess uronium/aminium reagents | Pre-activation of the incoming amino acid before addition to the resin. | peptide.com |
| Aggregation | Inter-chain hydrogen bonding | Use of chaotropic salts, polar solvents (NMP, DMSO), elevated temperature, or sonication. | peptide.com |
| Aspartimide Formation* | Base-catalyzed cyclization of aspartic acid residues | Addition of HOBt to deprotection solution; use of bulky side-chain protecting groups or backbone protection (e.g., Dmb, Hmb). | iris-biotech.depeptide.comnih.govnih.govbiotage.com |
Table 2: Comparison of Coupling Reagent Additives for Racemization Suppression
| Additive | Key Advantage | Mechanism | Typical Concentration | References |
|---|---|---|---|---|
| HOBt (1-Hydroxybenzotriazole) | Widely used, effective at reducing racemization. | Forms active esters that are less prone to epimerization. | 1 equivalent relative to amino acid. | peptide.comiris-biotech.denih.gov |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More effective than HOBt at suppressing racemization, especially for difficult couplings. | The nitrogen in the pyridine (B92270) ring accelerates coupling and reduces side reactions. | 1 equivalent relative to amino acid. | peptide.com |
| CuCl₂ (Copper (II) Chloride) | Reported to suppress racemization, especially for certain amino acids. | Forms a complex that stabilizes the chiral center during activation. | Stoichiometric amounts can be effective in specific cases. | peptide.com |
Table 3: Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| 2-chlorotrityl chloride | 1-Chloro-4-(chlorodiphenylmethyl)benzene |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |
| Boc | tert-butyloxycarbonyl |
| Collidine | 2,4,6-Trimethylpyridine |
| CuCl₂ | Copper (II) Chloride |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| DIPEA | N,N'-Diisopropylethylamine |
| DKP | Diketopiperazine |
| Dmb | 2,4-dimethoxybenzyl |
| DMSO | Dimethyl sulfoxide |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-homoserine |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| Hmb | 2-hydroxy-4-methoxybenzyl |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HOBt | 1-Hydroxybenzotriazole |
| NMP | N-Methyl-2-pyrrolidone |
| TFA | Trifluoroacetic acid |
Applications in Peptide and Peptidomimetic Synthesis
Fmoc-O-trityl-L-homoserine as a Versatile Building Block in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is a specialized amino acid derivative that integrates seamlessly into this methodology. chemimpex.comchemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, while the trityl (Trt) group shields the side-chain hydroxyl group. cymitquimica.com This orthogonal protection scheme is fundamental to its utility, allowing for the sequential and controlled assembly of amino acids into a peptide chain. The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Trt group is acid-labile and can be selectively removed under mild acidic conditions, leaving other acid-sensitive protecting groups intact. alfa-chemistry.compeptide.com This differential stability is crucial for the synthesis of complex and modified peptides. cymitquimica.com
The synthesis of long or intricate peptide sequences is often hampered by issues such as aggregation and low solubility. nih.gov this compound, with its bulky trityl group, can enhance the solubility and stability of the growing peptide chain, facilitating more efficient coupling reactions. chemimpex.comchemimpex.com This attribute is particularly beneficial when dealing with "difficult sequences" that are prone to forming secondary structures and precipitating on the solid support. nih.gov The stability of the this compound building block under various reaction conditions ensures high yields and purity in the final peptide product. chemimpex.com Researchers leverage this compound to construct diverse peptide libraries, which are instrumental in drug discovery and the study of protein-protein interactions. chemimpex.com
The unique reactivity of the homoserine side chain, once deprotected, makes this compound a valuable precursor for generating cyclic peptides and peptide conjugates. Cyclization can be achieved through various chemical strategies, often involving the formation of an amide or ester bond between the side chain and another part of the peptide. While direct methods for cyclization involving homoserine are a subject of ongoing research, the ability to selectively deprotect the side chain on-resin opens up possibilities for intramolecular reactions.
Furthermore, this building block has been successfully employed in the synthesis of peptide-oligonucleotide conjugates. alfa-chemistry.comoup.com In a notable application, after the assembly of a peptide sequence, the trityl group on the homoserine residue is selectively removed. The exposed hydroxyl group then serves as the starting point for the solid-phase synthesis of an oligonucleotide chain, creating a covalent linkage between the peptide and the nucleic acid. oup.com This approach has been used to create conjugates with potential applications as ribonuclease mimics and for studying cellular uptake. oup.com
Synthesis of Complex Peptide Sequences
Solid-Phase Synthesis Techniques Utilizing this compound
The true power of this compound lies in the ability to perform chemical modifications on the peptide while it is still attached to the solid support. This on-resin manipulation is a highly efficient strategy for creating diverse peptide derivatives.
A key feature of this compound is the ability to selectively remove the trityl protecting group from the side-chain hydroxyl group while the peptide remains anchored to the resin and fully protected at other positions. alfa-chemistry.com This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with a scavenger like triisopropylsilane (B1312306) (TIS). alfa-chemistry.com
Once the hydroxyl group is exposed, it becomes a reactive handle for a wide array of chemical modifications. For instance, it can be subjected to iodination to form iodohomoalanine, which is a versatile intermediate for subsequent nucleophilic substitution reactions. semanticscholar.org This allows for the introduction of various functionalities, including thioethers, thioesters, and even fluorescent labels, directly onto the peptide backbone. semanticscholar.org This on-resin functionalization strategy is highly efficient and allows for the creation of peptide libraries with diverse side-chain modifications.
While this compound is not the primary building block for creating branched peptides in the traditional sense (which often relies on diamino acids like lysine), its application in synthesizing multi-domain peptides, such as peptide-oligonucleotide conjugates, demonstrates its utility in assembling complex, multi-component biomolecules. oup.com The sequential, orthogonal synthesis of a peptide domain followed by an oligonucleotide domain on the same solid support, facilitated by the homoserine linker, is a powerful strategy for creating well-defined bioconjugates. oup.com This approach avoids the challenges of conjugating pre-synthesized peptide and oligonucleotide fragments in solution.
On-Resin Side-Chain Modifications and Functionalization
Chemo- and Regioselective Derivatization of this compound-Containing Peptides
The concept of chemo- and regioselective derivatization is central to the utility of this compound. The orthogonal protecting group scheme allows for the specific unmasking of the homoserine side-chain hydroxyl group, enabling its targeted modification without affecting other functional groups within the peptide sequence. alfa-chemistry.com
This selectivity is crucial for introducing specific modifications at a precise location within the peptide. For example, enzymatic ligation methods, which offer high regioselectivity, can be used to modify peptides containing homoserine or its derivatives. uva.nl While not a direct derivatization of the homoserine side chain itself, the principles of regioselective enzymatic modification at the N- or C-terminus of a peptide containing this building block are well-established. uva.nl The ability to selectively deprotect and modify the homoserine side chain on-resin provides a powerful chemical tool for achieving similar levels of precision in non-enzymatic derivatization strategies.
Post-Synthetic Modification Strategies
The strategic incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) opens up possibilities for post-synthetic modifications. The trityl group, which protects the hydroxyl side chain of the homoserine residue, is labile to mild acidic conditions. peptide.com This allows for its selective removal without cleaving the peptide from the resin support or affecting other acid-sensitive protecting groups, such as tert-butyl (tBu) ethers. peptide.comgoogle.com
This selective deprotection unveils a reactive hydroxyl group on the homoserine side chain, which can then be subjected to a variety of chemical transformations. This late-stage functionalization is advantageous as it allows for the introduction of modifications after the main peptide backbone has been assembled, providing a versatile route to a diverse range of peptide analogues. semanticscholar.org
One notable post-synthetic modification strategy involves the on-resin iodination of the deprotected homoserine hydroxyl group, followed by nucleophilic substitution. semanticscholar.orgnih.gov This approach facilitates the introduction of a wide array of functionalities. For instance, various sulfur nucleophiles, including those with boronic acids, additional hydroxyl groups, or aromatic amines, can be introduced to create methionine-like thioethers or thioesters. semanticscholar.org Beyond sulfur nucleophiles, this method has been successfully applied using selenols, pyridines, and carboxylic acids as nucleophiles. nih.gov
A key advantage of using homoserine for such modifications is its reduced propensity for side reactions like β-elimination to dehydroalanine, a common issue observed with serine. nih.gov This strategy has been successfully applied to the synthesis of complex peptides, including a 34-amino-acid WW domain. semanticscholar.org
Another significant application of post-synthetic modification of homoserine-containing peptides is in the synthesis of phosphopeptides. researchgate.net After selective deprotection of the trityl group on the resin-bound peptide, the exposed hydroxyl group can be phosphorylated. This "global phosphorylation" approach allows for the site-specific introduction of phosphate (B84403) groups, which are crucial for studying protein function and signaling pathways. peptide.comresearchgate.net
Furthermore, homoserine itself can serve as a precursor to other amino acids within a peptide sequence. A novel strategy utilizes the late-stage oxidation of a homoserine residue to an aspartic acid residue. nih.gov This conversion is particularly useful in the synthesis of glycopeptides containing acid-sensitive sulfate (B86663) groups, where the use of standard aspartic acid building blocks with acid-labile side-chain protection is not feasible. nih.gov
| Modification Strategy | Reagents/Conditions | Resulting Moiety | Reference |
| Iodination-Substitution | 1. 1% TFA in DCM (for Trt deprotection) 2. Iodination reagent 3. Nucleophile (e.g., thiols, selenols, pyridines) | Thioethers, thioesters, selenoethers, etc. | semanticscholar.orgnih.gov |
| Global Phosphorylation | 1. Mild acid (for Trt deprotection) 2. Phosphitylating agent 3. Oxidation | Phosphohomoserine | peptide.comresearchgate.net |
| Oxidation to Aspartic Acid | 1. Trt deprotection 2. TEMPO/BAIB | Aspartic Acid residue | nih.gov |
Introduction of Diverse Chemical Tags and Probes
The versatile chemistry of the homoserine side chain, made accessible by the deprotection of the trityl group, makes this compound an excellent building block for introducing a variety of chemical tags and probes into peptides. These modifications are instrumental in studying peptide and protein interactions, cellular uptake, and for the development of diagnostic and therapeutic agents. chemimpex.comoup.com
The homoserine side chain can act as a linker to attach larger molecules. For example, after Fmoc removal from the N-terminus and subsequent peptide chain elongation, the trityl-protected hydroxyl group of the homoserine can be deprotected and used as an attachment point for oligonucleotides, creating peptide-oligonucleotide conjugates. oup.comresearchgate.net These conjugates are valuable tools for studying the cellular delivery of oligonucleotides. oup.com
Furthermore, the liberated hydroxyl group following trityl removal can be functionalized with fluorescent labels. researchgate.net This allows for the creation of fluorescently tagged peptides, which are essential for a wide range of biological assays, including cellular imaging and fluorescence resonance energy transfer (FRET) studies. For instance, a 7-mercapto-4-methylcoumarin (B161817) fluorescent tag has been introduced into a zinc-responsive WW domain via the iodination-substitution strategy on a homoserine residue to create an iFRET-based zinc sensor. semanticscholar.org
The ability to introduce biotin (B1667282), a small molecule with high affinity for streptavidin, is another important application. This is typically achieved by reacting the deprotected hydroxyl group with an activated biotin derivative. Biotinylated peptides are widely used in affinity chromatography, immunoassays, and for probing protein-protein interactions.
The introduction of these tags can be performed on the solid support, which simplifies purification and allows for the use of excess reagents to drive the reactions to completion. peptide.com
| Tag/Probe | Method of Introduction | Application | Reference |
| Oligonucleotides | On-resin synthesis following Trt deprotection | Cellular delivery studies, antisense therapy | oup.comresearchgate.net |
| Fluorescent Dyes | Coupling to deprotected hydroxyl group | Cellular imaging, FRET-based sensors | semanticscholar.orgresearchgate.net |
| Biotin | Coupling to deprotected hydroxyl group | Affinity purification, immunoassays | researchgate.net |
| Small Molecules | Coupling to deprotected hydroxyl group | Drug delivery, functional probes | researchgate.net |
Integration in Bioconjugation and Bioactive Molecule Development
Fmoc-O-trityl-L-homoserine in Oligonucleotide-Peptide Conjugation
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the diverse functionalities of peptides with the sequence-specific recognition capabilities of oligonucleotides. These conjugates have emerged as valuable tools in molecular biology and are promising candidates for therapeutic applications. This compound serves as a key building block in the solid-phase synthesis of these conjugates.
Researchers have developed a total solid-phase synthesis approach utilizing an L-homoserine linker as a key reagent for the sequential growth of both the oligonucleotide and peptide chains on a single solid support. researchgate.netnih.gov In this strategy, the N-α-Fmoc group of the homoserine is removed to allow for the assembly of a peptide chain, while the O-trityl protected hydroxyl group, after deprotection, serves as the starting point for oligonucleotide synthesis. researchgate.netacs.org This method offers a convenient and efficient route to 3'-conjugated oligonucleotides. acs.org
The homoserine linker approach has been successfully extended to the synthesis of a variety of conjugates, including those labeled with fluorescein (B123965) and those containing different peptide sequences and various types of oligonucleotides, such as 2'-deoxynucleosides, 2'-O-methylribonucleosides, and gapmers with phosphorothioate (B77711) backbones. nih.gov The flexibility of this system also allows for the easy incorporation of additional spacer units, like aminohexanoyl, between the conjugate molecule and the oligonucleotide. acs.org
Different strategies for creating POCs exist, including fragment conjugation where the peptide and oligonucleotide are synthesized separately and then linked. google.com Common linkages include thioether, disulfide, oxime, thiazolidine, and hydrazone bonds. google.comresearchgate.net However, the total solid-phase synthesis approach using a branched linker like homoserine offers a streamlined process. oup.com
| Linker Design Aspect | Description | Key Features |
| Core Linker Unit | L-homoserine is used as a branched linker. nih.govoup.com | Provides separate attachment points for the peptide and oligonucleotide. researchgate.net |
| Peptide Attachment | The N-α-amino group of homoserine is the site for peptide chain elongation following Fmoc group removal. researchgate.netacs.org | Standard solid-phase peptide synthesis (SPPS) protocols can be employed. oup.com |
| Oligonucleotide Attachment | The side-chain hydroxyl group of homoserine, after removal of the trityl protecting group, serves as the initiation point for oligonucleotide assembly. researchgate.netacs.org | Compatible with standard phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. oup.com |
| Spacer Integration | Additional spacer molecules, such as aminohexanoyl, can be incorporated between the homoserine linker and the conjugate. researchgate.netacs.org | Provides spatial separation between the peptide and oligonucleotide, which can be crucial for their independent folding and function. |
| Solid Support | The synthesis is typically performed on a solid support like controlled pore glass (CPG) or macroporous polystyrene. researchgate.net | Facilitates purification and handling throughout the synthesis. |
The linkage between the oligonucleotide and the 3'-conjugate formed via the homoserine linker is chirally pure and demonstrates stability to the standard ammonia (B1221849) treatment used for deprotection and cleavage from the solid support. acs.org This stability is crucial for maintaining the integrity of the conjugate during its synthesis and purification, as well as in biological environments.
The biological activity of POCs is highly dependent on the properties of both the peptide and the oligonucleotide components. For instance, conjugating oligonucleotides to cell-penetrating peptides (CPPs) can enhance their cellular uptake, which is often a major hurdle for oligonucleotide-based therapeutics. mdpi.com Research has shown that peptide conjugates of 2'-O-methyl RNA can effectively penetrate bacterial cells like Escherichia coli and Acinetobacter baumannii. frontiersin.org
Furthermore, the homoserine linker has been utilized in the synthesis of conjugates containing peptides with specific biological functions, such as the nuclear localization signal sequence from nucleoplasmin. oup.com The resulting conjugates are designed to target specific cellular compartments, thereby enhancing their therapeutic efficacy. Studies have also explored the use of His-functionalized oligonucleotides, synthesized using the homoserine linker, as potential ribonuclease mimics. oup.com While some peptide conjugates show good cell penetration, this doesn't always directly correlate with antibacterial activity, suggesting that other factors, such as the specific peptide sequence and the nature of the oligonucleotide, play a significant role. frontiersin.org
Linker Design and Attachment Strategies
Development of Peptide-Based Therapeutic Agents
The unique properties of this compound make it a valuable tool in the development of novel peptide-based therapeutic agents. chemimpex.comchemimpex.com Its incorporation into peptide sequences can influence their structure, stability, and biological activity.
This compound serves as a building block in the synthesis of complex peptide structures that are being investigated as potential new drugs. chemimpex.comchemimpex.com The ability to create diverse peptide libraries through efficient coupling reactions is a key advantage in pharmaceutical research and development. chemimpex.com Solid-phase peptide synthesis (SPPS) is a widely used method for rapidly creating multiple peptide analogues for screening purposes. ucl.ac.uk
The incorporation of non-proteinogenic amino acids like homoserine can enhance the properties of peptide-based drugs. rsc.org These modifications can lead to increased metabolic stability, longer half-life, and improved cell penetration. rsc.org For example, research into inhibitors of lysine-specific demethylase 1 (LSD1), a potential cancer target, has involved the synthesis of peptide candidates based on the SNAIL1 protein. jst.go.jp
| Therapeutic Area | Approach | Role of Homoserine Analogue |
| Antimicrobials | Synthesis of antimicrobial peptides. | The incorporation of serine (a close structural relative of homoserine) was found to be important for enhancing the stability and activity of the peptides. |
| Cancer Therapeutics | Development of peptide inhibitors targeting cancer cell proliferation. | Used as a key reagent in the synthesis of peptide inhibitors. |
| Tuberculosis Therapy | Synthesis of analogues of the natural substrates of Mpl, an enzyme in Mycobacterium tuberculosis. | The synthesis of peptide analogues is a key step in identifying potential inhibitors of this essential enzyme. ucl.ac.uk |
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify peptide sequences using amino acid derivatives like this compound is crucial for these studies.
By replacing native amino acids with homoserine or its derivatives, researchers can probe the importance of specific functional groups and steric properties for a peptide's interaction with its biological target. For instance, in a study of SNAIL1-based peptides as inhibitors of LSD1, replacing serine with homoserine, which also possesses a hydroxyl group, resulted in the maintenance of moderate inhibitory activity. jst.go.jp This suggests that the hydroxyl group in that position is important for the peptide's function. jst.go.jp Such studies provide a basis for the design of more potent and selective therapeutic agents. jst.go.jp
The development of high-throughput platforms for peptide synthesis and screening allows for the rapid evaluation of numerous peptide variants containing non-proteinogenic amino acids, accelerating SAR studies and the identification of lead candidates. rsc.org
Design and Synthesis of Novel Drug Candidates
Applications in Protein Engineering and Functional Studies
This compound and related derivatives are also employed in protein engineering and functional studies. The chemical synthesis of proteins allows for the precise incorporation of unnatural amino acids, post-translational modifications, and other structural variations that are difficult or impossible to achieve through recombinant DNA technology. researchgate.net
The ability to introduce homoserine into a peptide or protein allows researchers to study the role of specific amino acid side chains in protein structure and function. For example, peptides synthesized with serine derivatives can be used to investigate enzyme mechanisms by mimicking natural substrates or inhibitors. They are also valuable in studying signal transduction pathways where serine phosphorylation is a key event. The development of new methods for peptide ligation and the one-pot assembly of peptide fragments has further expanded the possibilities for creating engineered proteins with novel functions. researchgate.net
Advanced Research Frontiers and Future Directions
Fmoc-O-trityl-L-homoserine in the Synthesis of "Click Chemistry" Compatible Peptides
The rise of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way complex biomolecules are assembled. mdpi.com Peptides equipped with azide (B81097) or alkyne functionalities are prime substrates for these highly efficient and specific ligation reactions. This compound is an ideal precursor for creating such "clickable" peptides.
The synthetic strategy involves incorporating this compound into a growing peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.comalfa-chemistry.com Once incorporated, the resin-bound peptide is treated with a dilute solution of trifluoroacetic acid (TFA), typically 1% in dichloromethane (B109758) (DCM). iris-biotech.de This mild condition is sufficient to cleave the bulky trityl ether on the homoserine side chain, exposing the primary alcohol, while leaving the more robust side-chain protecting groups of other amino acids (like t-butyl esters) and the resin linkage intact. cblpatras.gr
The liberated hydroxyl group serves as a chemical handle for introducing a click-compatible moiety. For example, it can be converted to an azide via a two-step process involving mesylation followed by substitution with sodium azide, or an alkyne group can be installed via etherification with a propargyl halide. The resulting peptide, now armed with a bioorthogonal handle, can be cleaved from the resin and readily conjugated to other molecules (e.g., fluorophores, polymers, or other peptides) bearing the complementary functionality. mdpi.compeptide.com This approach facilitates the modular construction of complex peptide-based architectures for drug discovery and chemical biology.
Novel Protecting Group Chemistries and Their Impact on Homoserine Derivatives
While the Fmoc/Trt/tBu protection scheme is powerful, the quest for greater orthogonality and milder deprotection conditions continues to drive innovation in protecting group chemistry. nih.govcsic.esnih.gov These advancements have a significant impact on the use of homoserine and its derivatives in complex synthetic endeavors.
The trityl group is part of a family of acid-labile protecting groups. Variations like the 2-chlorotrityl (Clt) and 4-methoxytrityl (Mmt) groups offer different degrees of acid lability, allowing for finer control over selective deprotection. iris-biotech.deiris-biotech.de For instance, the hyper-acid-sensitive 4,4'-dimethoxytrityl (Dmt) group has been used to protect the homoserine side chain, enabling its removal with 1% TFA for late-stage functionalization while other standard protecting groups remain. nih.gov
Beyond acid-labile groups, entirely different orthogonal strategies are being explored. "Safety-catch" protecting groups, which are stable to both acidic and basic conditions but can be activated for removal by a specific chemical transformation, offer another dimension of control. csic.es For homoserine, this could involve a protecting group that is inert throughout the synthesis but can be cleaved, for example, by a specific enzymatic or photochemical reaction, allowing for side-chain modification under unique conditions.
Table 1: Comparison of Selected Side-Chain Protecting Groups for Hydroxyl-Containing Amino Acids
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
|---|---|---|---|
| tert-Butyl | tBu | High cone. TFA (e.g., 95%) | Standard for Fmoc/tBu strategy; robust. nih.goviris-biotech.de |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA) iris-biotech.de | Allows for orthogonal deprotection for side-chain modification. cblpatras.gr |
| 2-Chlorotrityl | Clt | Very mild acid (e.g., 1% TFA, AcOH/TFE/DCM) iris-biotech.de | More acid-labile than Trt, enabling finer tuning of orthogonality. iris-biotech.de |
| 4,4'-Dimethoxytrityl | Dmt | Hyper acid-sensitive (e.g., 1% TFA) nih.gov | Used for late-stage functionalization of complex peptides. nih.gov |
| Allyl | All | Pd(0) catalysis | Orthogonal to both acid- and base-labile groups. csic.es |
Automation and High-Throughput Synthesis of this compound-Containing Peptides
The compatibility of this compound with standard Fmoc-SPPS protocols makes it perfectly suited for automated peptide synthesis. chemimpex.comnih.govbeilstein-journals.org Automated synthesizers, which perform the repetitive cycles of deprotection, washing, coupling, and capping, have become the workhorses of modern peptide chemistry, enabling the rapid production of peptides with high fidelity. beilstein-journals.orgnii.ac.jp
This automation is the foundation for high-throughput synthesis, where large libraries of peptides are generated in parallel for screening and discovery. americanpeptidesociety.orgpeptide2.comacs.org this compound is a particularly valuable building block for creating "one-bead, one-compound" (OBOC) libraries with post-synthesis modifications. A library of peptides can be synthesized with this compound at a specific position. After the peptide sequences are complete, the trityl groups can be selectively removed across the entire library, and the exposed hydroxyl groups can be diversified by reacting them with a collection of different chemical moieties. This late-stage diversification strategy dramatically increases the chemical space that can be explored. nih.govchemimpex.com
For example, a library of over 1700 O-glycopeptides was successfully prepared using automated high-throughput synthesis for the construction of microarrays, demonstrating the power of these methods in generating large, well-defined compound collections for biological screening. technoprocur.cz
Emerging Applications in Chemical Biology and Materials Science
The ability to precisely introduce homoserine and subsequently modify its side chain has led to emerging applications in both chemical biology and materials science.
In chemical biology , this compound is instrumental in the synthesis of complex bioconjugates. A well-documented application is the creation of peptide-oligonucleotide conjugates. researchgate.netnih.govoup.com In this approach, the homoserine derivative acts as a branching point on the solid support. A peptide can be assembled from the N-terminus, while an oligonucleotide chain is synthesized from the side-chain hydroxyl group after trityl removal. sigmaaldrich.comresearchgate.netnih.gov Such conjugates are vital tools for studying cellular delivery, gene regulation, and diagnostics. Another application involves the incorporation of fluorinated homoserine derivatives, such as perfluoro-tert-butyl homoserine, which can serve as sensitive probes for studying protein-protein interactions via ¹⁹F NMR spectroscopy without perturbing biological systems. acs.orgnih.gov
In materials science , self-assembling peptides are being developed as advanced biomaterials for tissue engineering, drug delivery, and nanotechnology. nih.govnih.gov The properties of these materials are dictated by the peptide sequence and the non-covalent interactions between chains, such as hydrogen bonding and π-π stacking. nih.gov By incorporating this compound, researchers can design peptide sequences that self-assemble into a desired nanostructure (e.g., nanofibers, hydrogels). The exposed hydroxyl groups on the surface of this material can then be functionalized, allowing for the attachment of signaling molecules, drugs, or cross-linkers to create "smart" biomaterials with tailored properties. thieme-connect.comcapes.gov.br This approach allows for the creation of functionalized cavities within peptide-based capsules or pH-responsive materials for controlled drug release. nih.govrsc.org
Q & A
Basic: What are the key synthetic routes for Fmoc-O-trityl-L-homoserine, and how can yield optimization be achieved?
Synthesis typically involves orthogonal protection strategies:
- Step 1 : Start with L-homoserine. Introduce the trityl (Trt) group to protect the hydroxyl group using trityl chloride under basic conditions (e.g., NaHCO₃, pH >7) to avoid premature Fmoc cleavage .
- Step 2 : Protect the α-amino group with Fmoc-Cl in a two-phase system (e.g., dioxane/water) to minimize dipeptide formation. Excess Fmoc-Cl and controlled pH (7–8) are critical for efficiency .
- Yield Optimization : Adjust stoichiometry (e.g., 1.4 equiv. of reagent) and reaction time (monitored via HPLC). Post-synthesis purification via ether precipitation or column chromatography improves purity. Reported yields for analogous Fmoc-protected amino acids range from 35% to 71% .
Basic: How is this compound characterized to confirm structural integrity?
- HPLC : Retention time (e.g., 3.02 min for Fmoc-L-Tcc-OH) and peak symmetry verify purity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MS(ES+): 583.67 g/mol for this compound) .
- NMR : ¹H/¹³C NMR spectra validate regioselective protection. For example, absence of free hydroxyl protons and characteristic Fmoc aromatic signals (~7.7 ppm) .
Basic: What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Orthogonal Protection : The Trt group (acid-labile) allows selective deprotection under mild acidic conditions (e.g., 1% TFA), while Fmoc is base-labile (cleaved with piperidine). This enables sequential peptide elongation .
- Applications : Incorporates homoserine residues into peptides requiring post-translational modifications (e.g., glycosylation) or cyclization via hydroxyl groups .
Advanced: How does the stability of this compound vary under different reaction conditions?
- Acid Sensitivity : The Trt group is labile in >1% TFA, limiting compatibility with strong acid deprotection steps. Use shorter TFA exposure times (<30 min) .
- Base Sensitivity : Fmoc cleavage occurs in basic conditions (e.g., 20% piperidine in DMF). Avoid prolonged base exposure during coupling steps .
- Thermal Stability : Reflux in dioxane (e.g., during SeO₂-mediated oxidations) is tolerated, but prolonged heating may degrade the Trt group .
Advanced: How can side reactions like dipeptide formation be mitigated during Fmoc protection?
- Controlled pH : Maintain pH 7–8 during Fmoc-Cl addition. Lower pH risks incomplete protection; higher pH accelerates Fmoc hydrolysis .
- Minimize Excess Reagent : Use stoichiometric Fmoc-Cl (1.0–1.2 equiv.) to reduce undesired coupling.
- Monitoring : Real-time HPLC analysis detects dipeptide byproducts early, enabling reaction termination or purification adjustments .
Advanced: What strategies enable the incorporation of this compound into challenging peptide sequences (e.g., aspartyl-rich regions)?
- Coupling Activators : Use HOBt/DIC or OxymaPure/DIC to enhance coupling efficiency in sterically hindered sequences .
- Microwave-Assisted Synthesis : Reduces aggregation in difficult sequences (e.g., β-sheet regions) by improving solubility and reaction kinetics .
- Orthogonal Deprotection : Use TFA gradients (0.1–1%) to selectively remove Trt without affecting acid-sensitive residues like aspartic acid .
Advanced: How do orthogonal protection strategies for this compound compare to other Fmoc-protected amino acids?
- Trt vs. tBu Protection : Trt (acid-labile) offers milder deprotection than tBu (requiring stronger acids like 95% TFA), reducing side reactions in acid-sensitive peptides .
- Compatibility with Photolabile Groups : Trt is incompatible with UV-based deprotection, unlike NVOC-protected residues. Design workflows accordingly .
Advanced: How can contradictory data in reported synthesis yields (e.g., 35% vs. 71%) be reconciled?
- Reaction Scale : Smaller scales (e.g., <5 mmol) often report lower yields due to handling losses. Optimize for larger batches .
- Purification Methods : Crystallization vs. column chromatography impacts yield. For example, ether precipitation recovers 71% vs. 35% for chromatographic methods .
- Catalyst Choice : Use of SeO₂ vs. other oxidants in side-chain modifications can alter efficiency. Screen catalysts for specific substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
